N-Chloro-N-ethylnitramide

Description

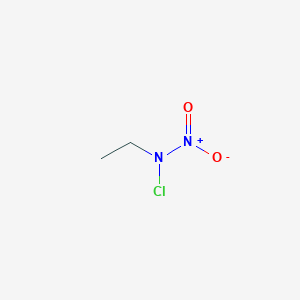

Structure

3D Structure

Properties

CAS No. |

62991-68-8 |

|---|---|

Molecular Formula |

C2H5ClN2O2 |

Molecular Weight |

124.53 g/mol |

IUPAC Name |

N-chloro-N-ethylnitramide |

InChI |

InChI=1S/C2H5ClN2O2/c1-2-4(3)5(6)7/h2H2,1H3 |

InChI Key |

RRNKILLPLAQQJB-UHFFFAOYSA-N |

Canonical SMILES |

CCN([N+](=O)[O-])Cl |

Origin of Product |

United States |

Synthetic Methodologies for N Chloro N Ethylnitramide and Analogues

Optimization of Reaction Conditions for N-Chloro-N-ethylnitramide Synthesis

Catalytic Systems and Their Influence on Selectivity and Yield

The use of catalytic systems in the N-chlorination of N-alkylnitramides is an area of active research, aiming to improve reaction rates and selectivity while minimizing side reactions. While specific data for this compound is not abundant in open literature, analogies can be drawn from the N-chlorination of other secondary amines and related compounds.

Catalysts can play a crucial role in activating the chlorinating agent or the substrate. For instance, in reactions involving N-chlorosuccinimide (NCS), Lewis acids or Brønsted acids can enhance the electrophilicity of the chlorine atom, facilitating the attack by the nitrogen of the nitramide (B1216842). organic-chemistry.org The choice of catalyst can significantly influence the selectivity of the reaction. For example, in the chlorination of aromatic compounds, the catalyst can direct the position of chlorination. researchgate.net In the context of this compound, a catalyst would ideally promote N-chlorination over potential C-chlorination on the ethyl group or other undesired side reactions.

Tertiary amines or their salts have been shown to catalyze the chlorination of anisole (B1667542) with trichloroisocyanuric acid (TCCA), with the proposed mechanism involving the formation of a more reactive N-chloroammonium intermediate. researchgate.net This suggests that similar catalytic cycles could be explored for the N-chlorination of N-ethylnitramide.

The following table summarizes the effect of different catalytic systems on the chlorination of analogous secondary amines, providing insights into potential systems for this compound synthesis.

Table 1: Influence of Catalytic Systems on N-Chlorination Reactions

| Catalyst | Substrate | Chlorinating Agent | Solvent | Yield (%) | Observations | Reference |

|---|---|---|---|---|---|---|

| None | Morpholine | Sodium Hypochlorite (B82951) | Toluene/Water | >95% | Biphasic system, rapid reaction in flow reactor. | researchgate.net |

| FeCl₃ | N-chloramine | t-BuO₂H | Acetonitrile (B52724) | 54% | Batch reaction for amide synthesis from N-chloramine. | beilstein-journals.org |

| Chiral Sulfide | N-cinnamyl aniline | DCDMH | Not specified | 44% | Asymmetric chlorocarbocyclization. | chinesechemsoc.org |

Solvent Effects and Reaction Medium Engineering

The choice of solvent is a critical parameter in the synthesis of this compound, as it can significantly affect reaction rates, selectivity, and the stability of the product. The polarity of the solvent can influence the solubility of reactants and the stabilization of transition states.

In the N-chlorination of amines with hypochlorous acid, computational studies have shown that explicit solvent molecules, particularly water, are crucial in determining the reaction mechanism and lowering the activation barrier for N-chlorination compared to hydroxylation. researchgate.net For the synthesis of this compound, the use of a biphasic system, for instance with an organic solvent and an aqueous solution of the chlorinating agent, could be advantageous. This approach, often facilitated by phase-transfer catalysis, allows for the separation of the organic product from aqueous byproducts. acsgcipr.org

The nature of the organic solvent also plays a role. In the chlorination of toluene, chlorinated solvents like dichloromethane (B109758) and chloroform (B151607) favored α-chlorination, while polar, water-miscible solvents like ethanol (B145695) and acetonitrile favored aromatic chlorination. rsc.org This highlights the importance of selecting a solvent that promotes the desired N-chlorination of N-ethylnitramide. The use of chlorinated solvents should be approached with caution due to potential side reactions and environmental concerns. core.ac.uk Non-aqueous processes for preparing N-chloroimides have been developed to avoid the hydrolysis of the product in alkaline aqueous media. google.com

The following table illustrates the impact of different solvents on chlorination reactions of related compounds.

Table 2: Solvent Effects in Chlorination Reactions

| Substrate | Chlorinating Agent | Solvent | Product Selectivity/Yield | Observations | Reference |

|---|---|---|---|---|---|

| Toluene | KHSO₅/KCl | Dichloromethane/Water | >81% Benzyl chloride | Favors radical chlorination. | rsc.org |

| Toluene | KHSO₅/KCl | Ethanol/Water | >86% Chlorotoluene | Favors electrophilic aromatic chlorination. | rsc.org |

| 2-Chloromethoxybenzene | N-chloromorpholine | Trifluoroacetic acid | High para-selectivity | Strongly acidic solution enhances selectivity. | orgsyn.org |

Temperature and Pressure Influence on Synthesis Efficiency

Temperature is a key parameter that controls the rate of reaction in the synthesis of this compound. Generally, an increase in temperature leads to an increased reaction rate. However, for energetic compounds like nitramines, careful temperature control is crucial to prevent runaway reactions and decomposition of the product. Reactions are often carried out at low temperatures, such as in an ice bath, to manage the exothermicity. thieme-connect.de The stability of the N-chloroamine product is also a concern, and lower temperatures can help to minimize degradation.

Pressure can also influence the reaction equilibrium and rate, particularly for reactions involving gaseous reactants or products. hydrochemistry.eu According to Le Chatelier's principle, increasing the pressure will favor the side of the reaction with fewer moles of gas. savemyexams.com While the direct N-chlorination of N-ethylnitramide is typically carried out in the liquid phase, pressure can be used to increase the concentration of gaseous reactants or to control the boiling point of low-boiling solvents, allowing reactions to be run at higher temperatures safely. acsgcipr.org In the context of flow chemistry, applying backpressure allows for heating solvents above their atmospheric boiling points, which can significantly accelerate reaction rates. thieme-connect.de

The following table provides examples of the influence of temperature on related reactions.

Table 3: Temperature Influence on Related Chemical Reactions

| Reaction | Temperature (°C) | Observations | Reference |

|---|---|---|---|

| N-chlorination of imide | -10 to +50 | General temperature range for chlorination with molecular chlorine. | google.com |

| Chlorination of 6-membered ring | 55 | Specific temperature for chlorination with NCS in acetic acid. | researchgate.net |

| Formation of nitrosamine (B1359907) from secondary amine | 10-30 | Yield of nitrosamine increased with increasing temperature. | researchgate.net |

Advanced Synthetic Techniques for this compound Derivatives

To address the challenges associated with the synthesis of energetic and potentially unstable compounds like this compound derivatives, advanced synthetic techniques are being explored. These methods aim to improve safety, efficiency, and scalability.

Flow Chemistry: Continuous flow synthesis is a particularly promising technique for the preparation of N-chloroamines. acsgcipr.orgbeilstein-journals.orgrsc.org By carrying out the reaction in a continuous stream through a reactor, several advantages are realized. These include excellent control over reaction parameters like temperature and residence time, enhanced heat transfer which mitigates the risk of thermal runaways, and the ability to handle potentially hazardous intermediates in small volumes at any given time. acsgcipr.org The continuous formation of N-chloro-N,N-dialkylamines in a biphasic system using a flow reactor with static mixers has been demonstrated to be an efficient process. researchgate.netacsgcipr.org This methodology allows for the in situ generation and immediate use of the N-chloroamine in subsequent reactions, avoiding isolation and storage of the potentially unstable compound. beilstein-journals.orgbeilstein-journals.org

Phase-Transfer Catalysis (PTC): For reactions occurring in biphasic systems, such as the N-chlorination of an organic-soluble nitramine with an aqueous hypochlorite solution, phase-transfer catalysis can be highly effective. acsgcipr.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transport of the reactive anion (e.g., hypochlorite) from the aqueous phase to the organic phase where the reaction with the substrate occurs. acsgcipr.org This technique can lead to higher reaction rates, milder reaction conditions, and increased yields. The choice of the phase-transfer catalyst is critical and depends on the specific reaction system. acsgcipr.org

Specialized Reagents: The use of specific chlorinating agents can be considered an advanced technique to improve selectivity and ease of handling. N-chlorosuccinimide (NCS) is a widely used solid reagent that is often easier and safer to handle than gaseous chlorine or liquid hypochlorites. organic-chemistry.orgisca.meresearchgate.net The reactivity of NCS can be tuned by the addition of catalysts or by the choice of solvent. organic-chemistry.org For instance, the combination of NCS with an acid can generate a highly electrophilic chlorine species capable of chlorinating even deactivated substrates. organic-chemistry.org

The following table summarizes some advanced synthetic techniques and their potential application in the synthesis of this compound derivatives.

Table 4: Advanced Synthetic Techniques for N-Chlorination

| Technique | Description | Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Flow Chemistry | Reaction is performed in a continuous stream. | Enhanced safety, precise control of reaction conditions, scalability. | acsgcipr.orgbeilstein-journals.orgrsc.org |

| Phase-Transfer Catalysis | Facilitates reaction between reactants in immiscible phases. | Use of aqueous chlorinating agents, milder conditions, improved yields. | acsgcipr.org |

Computational and Theoretical Investigations of N Chloro N Ethylnitramide

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in elucidating the fundamental characteristics of N-Chloro-N-ethylnitramide, from its three-dimensional shape to the distribution of electrons within the molecule and the strength of its chemical bonds.

The conformational landscape of this compound is expected to be influenced by the rotational barriers around the N-N and N-C bonds, as well as the pyramidal geometry at the nitrogen atom bonded to chlorine. In analogous N-chloro-N-alkoxyamides, the nitrogen atom exhibits a significant pyramidal geometry. This pyramidality is a consequence of the nO–σ*N–Cl anomeric effect, which stabilizes the sp3 hybridization of the nitrogen. scispace.com A similar effect can be anticipated in this compound, where the lone pair on the nitramide (B1216842) nitrogen interacts with the antibonding orbital of the N-Cl bond.

The potential energy surface (PES) of nitramides is of particular interest due to their energetic nature. Studies on related nitramines, such as methylene (B1212753) nitramine (CH2NNO2), have identified key decomposition pathways on the PES. These include N-N bond scission and concerted dissociation mechanisms. dtic.mildtic.mil For this compound, the PES would likely feature multiple local minima corresponding to different conformers arising from the rotation of the ethyl and nitro groups. The transition states connecting these minima and leading to decomposition products would be critical in understanding its stability and reactivity. Computational studies on the dimer of cyclotrimethylene trinitramine (RDX) have been used to develop analytical PES fits for molecular dynamics simulations, a technique that could also be applied to this compound to study its condensed-phase behavior. rsc.org

Table 1: Predicted Conformational Properties of this compound based on Analogous Compounds

| Property | Predicted Characteristic for this compound | Basis of Prediction |

| Geometry at N(Cl) | Pyramidal | Anomeric effect observed in N-chloro-N-alkoxyamides scispace.com |

| Key Rotational Barriers | Around N-N and N-C2H5 bonds | General principles of conformational analysis |

| Primary Decomposition Pathways | N-N and N-Cl bond scission | Studies on methylene nitramine and other energetic materials dtic.mildtic.mil |

The electronic structure of this compound is characterized by the presence of the electron-withdrawing nitro group and the electronegative chlorine atom. Density Functional Theory (DFT) calculations on various compounds containing N-Cl bonds have shown that there is a substantial negative charge on the nitrogen atom and a small positive charge on the chlorine atom. researchgate.net This is contrary to what might be expected based solely on Pauling electronegativity values (Cl: 3.16, N: 3.04) and is attributed to the electronic environment of the molecule. researchgate.netwikipedia.org

The charge distribution within the nitro group is also a critical factor, particularly for energetic materials, as it can influence sensitivity and intermolecular interactions. nih.gov In this compound, the nitro group will induce a significant polarization of the N-N bond. The ethyl group, being an electron-donating group, will slightly counteract the electron-withdrawing effects on the amine nitrogen. A detailed analysis using methods like Natural Bond Orbital (NBO) partitioning would provide a quantitative picture of the charge distribution and orbital interactions within the molecule.

Table 2: Expected Atomic Charges in this compound based on Related Compounds

| Atom/Group | Expected Net Charge | Rationale |

| Nitrogen (N-Cl) | Substantially Negative | DFT calculations on other N-chloro compounds researchgate.net |

| Chlorine (N-Cl) | Small Positive | DFT calculations on other N-chloro compounds researchgate.net |

| Nitro Group (NO2) | Overall Negative | Strong electron-withdrawing nature and studies on other nitro compounds nih.gov |

| Ethyl Group (C2H5) | Slightly Positive | Electron-donating nature relative to the nitramide moiety |

The stability of this compound is intrinsically linked to the strength of its chemical bonds, particularly the N-N and N-Cl bonds, as their cleavage often represents the initial step in decomposition. The bond dissociation energy (BDE) is a key metric for assessing this stability.

For the N-NO2 bond in nitramines, BDEs have been computationally studied for various energetic materials. researchgate.netresearchgate.net These studies indicate that the BDE is sensitive to the molecular structure and substituent effects. For instance, increasing the number of nitro groups on the amine nitrogen generally decreases the N-NO2 BDE. researchgate.net In the case of this compound, the presence of the chlorine and ethyl groups will modulate the N-NO2 bond strength compared to unsubstituted nitramide.

The N-Cl bond dissociation energy in N-chloroamines can be estimated through computational methods. The calculation typically involves determining the enthalpy change for the homolytic cleavage of the N-Cl bond to yield the corresponding amino radical and a chlorine radical. youtube.comlibretexts.org The stability of the resulting ethylnitramide radical will be a crucial factor in determining the N-Cl BDE.

Table 3: Estimated Bond Dissociation Energies (BDE) for Key Bonds in this compound

| Bond | Estimated BDE Range (kJ/mol) | Notes |

| N-NO2 | 150 - 250 | Based on computational studies of other nitramines. researchgate.netresearchgate.net The specific value will depend on the influence of the chloro and ethyl substituents. |

| N-Cl | 180 - 280 | Based on typical N-Cl bond energies in N-chloroamines and N-chloroamides. youtube.com |

Spectroscopic Property Prediction and Simulation for this compound

Computational simulations can predict the spectroscopic signatures of this compound, providing valuable data for its identification and characterization.

First-principles molecular dynamics (FPMD) and static quantum chemical calculations are powerful methods for simulating the infrared (IR) and Raman spectra of molecules. uzh.ch For this compound, the vibrational spectrum will exhibit characteristic bands corresponding to the functional groups present.

The key vibrational modes are expected to be:

NO2 vibrations: Asymmetric and symmetric stretching modes of the nitro group, typically found in the regions of 1500-1600 cm⁻¹ and 1250-1350 cm⁻¹, respectively.

N-N stretch: The stretching vibration of the nitramide N-N bond.

N-Cl stretch: The stretching mode of the N-Cl bond, which is expected in the lower frequency region of the spectrum.

C-H vibrations: Stretching and bending modes of the ethyl group, typically observed around 2850-3000 cm⁻¹ and in the fingerprint region.

Computational studies on related molecules, such as N,N-diethylhydroxylamine, have shown good agreement between simulated and experimental spectra, allowing for the assignment of major vibrational bands. unibo.it Similar computational approaches would be valuable in interpreting the experimental IR and Raman spectra of this compound.

Table 4: Predicted Prominent Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity (IR/Raman) |

| NO2 Asymmetric Stretch | 1500 - 1600 | Strong / Medium |

| NO2 Symmetric Stretch | 1250 - 1350 | Strong / Medium |

| C-H Stretch (ethyl) | 2850 - 3000 | Medium / Strong |

| C-H Bend (ethyl) | 1350 - 1470 | Medium / Medium |

| N-N Stretch | 900 - 1100 | Medium / Strong |

| N-Cl Stretch | 600 - 800 | Medium / Strong |

NMR spectroscopy is a powerful tool for structure elucidation. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) approach, can predict the ¹H and ¹³C NMR chemical shifts of molecules with reasonable accuracy. modgraph.co.ukresearchgate.net

For this compound, the ¹H NMR spectrum is expected to show signals corresponding to the ethyl group protons. Based on data for ethylamine and N-methylethanamine, the methylene protons (-CH2-) adjacent to the nitrogen are expected to appear as a quartet, while the methyl protons (-CH3) will be a triplet. docbrown.infodocbrown.info The exact chemical shifts will be influenced by the electron-withdrawing nature of the N-chloro-nitramide moiety.

Table 5: Predicted ¹H NMR Chemical Shifts for the Ethyl Group in this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |

| -CH2- | 3.0 - 4.0 | Quartet | Adjacent to nitrogen and influenced by the N-chloro-nitramide group. Analogy with ethylamines. docbrown.infodocbrown.info |

| -CH3 | 1.0 - 1.5 | Triplet | Typical range for a methyl group adjacent to a methylene group. docbrown.infodocbrown.info |

Electronic Absorption and Emission Spectra Simulations

There is currently no available research data from computational simulations of the electronic absorption and emission spectra of this compound.

Reaction Mechanism Elucidation through Computational Modeling

Transition State Analysis of N-Chlorination Reactions

Specific computational studies on the transition state analysis of the N-chlorination reaction to form this compound are not available in the reviewed literature.

Mechanistic Pathways of Decomposition and Rearrangement of this compound

Detailed computational modeling of the mechanistic pathways for the decomposition and rearrangement of this compound has not been reported in the available scientific literature.

Computational Studies of Reactivity in Organic Transformations

There are no available computational studies investigating the reactivity of this compound in organic transformations.

Molecular Dynamics Simulations and Intermolecular Interactions

No molecular dynamics simulation studies focused on the intermolecular interactions of this compound have been identified in the current scientific literature.

Predictive Modeling of Chemical Behavior in Solution-Phase

Predictive modeling studies concerning the chemical behavior of this compound in the solution phase are not present in the available research.

Spectroscopic Characterization Methodologies for N Chloro N Ethylnitramide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For N-Chloro-N-ethylnitramide, a combination of one- and two-dimensional NMR experiments is essential for an unambiguous assignment of its structure.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in mapping the carbon-hydrogen framework of this compound. The expected chemical shifts are influenced by the electronegativity of the neighboring nitrogen and chlorine atoms, as well as the nitro group.

In the ¹H NMR spectrum, the ethyl group is expected to present a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen atom of the nitramide (B1216842) group will be significantly deshielded, appearing at a lower field. The terminal methyl protons (-CH₃) will resonate at a higher field.

The ¹³C NMR spectrum will show two distinct signals corresponding to the two carbon atoms of the ethyl group. The methylene carbon, being directly attached to the nitrogen, will experience a greater deshielding effect and thus appear at a lower field compared to the methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are theoretical predictions and may vary from experimental values.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂- | 3.5 - 4.0 (quartet) | 50 - 60 |

| -CH₃ | 1.2 - 1.5 (triplet) | 12 - 18 |

Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct information about the nitrogen environments within the molecule. This compound contains two distinct nitrogen atoms: one in the nitramide group and the other bonded to the ethyl group and chlorine. These two nitrogen atoms are expected to have significantly different chemical shifts due to their varying electronic environments. The nitrogen of the nitro group will have a chemical shift characteristic of nitro compounds, while the other nitrogen's resonance will be influenced by the attached ethyl and chloro groups.

A significant challenge in the NMR spectroscopy of chlorine-containing compounds is the quadrupole moment of the chlorine isotopes (³⁵Cl and ³⁷Cl). This quadrupolar nature can lead to rapid relaxation, causing broadening of the signals of nearby nuclei, including the adjacent nitrogen and carbon atoms. This effect can sometimes complicate the interpretation of the spectra by obscuring fine coupling details.

Table 2: Predicted ¹⁵N NMR Chemical Shifts for this compound (Note: Referenced to liquid ammonia. These are theoretical predictions.)

| Nitrogen Atom | Predicted ¹⁵N Chemical Shift (ppm) |

| N (nitro group) | 350 - 380 |

| N (ethyl, chloro) | 150 - 180 |

Two-dimensional (2D) NMR experiments are crucial for confirming the connectivity of atoms within this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their scalar coupling and connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbons. For this compound, it would show correlations between the methylene protons and the methylene carbon, and between the methyl protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal longer-range couplings (typically over two or three bonds). This would be instrumental in confirming the connection of the ethyl group to the nitrogen atom by showing a correlation between the methylene protons and the nitrogen-bonded carbon.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. For this compound, these methods can confirm the presence of the nitro group and the N-Cl bond, as well as provide information about the molecule's conformational properties.

The most characteristic vibrational modes for this compound are the symmetric and asymmetric stretching vibrations of the nitro group (NO₂), which are expected to appear as strong bands in the IR spectrum. The N-Cl stretching vibration is also a key diagnostic feature, though it typically appears at lower frequencies. The C-H stretching and bending vibrations of the ethyl group will also be present.

Table 3: Predicted Key Vibrational Frequencies for this compound (Note: These are theoretical predictions and may vary from experimental values.)

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| NO₂ | Asymmetric Stretch | 1550 - 1600 |

| NO₂ | Symmetric Stretch | 1350 - 1400 |

| N-Cl | Stretch | 600 - 750 |

| C-H (sp³) | Stretch | 2850 - 3000 |

| C-H (sp³) | Bend | 1375 - 1470 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak would confirm the compound's molecular formula. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M+) and its M+2 peak, with a ratio of approximately 3:1 due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of this compound under electron ionization would likely involve the loss of the nitro group (NO₂), the chlorine atom (Cl), or the ethyl group (C₂H₅). The analysis of these fragment ions helps to piece together the structure of the original molecule.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound (Note: m/z = mass-to-charge ratio. These are theoretical predictions.)

| Fragment Ion | Predicted m/z |

| [M]+ (³⁵Cl) | 140.5 |

| [M]+ (³⁷Cl) | 142.5 |

| [M - NO₂]+ | 94.5 |

| [M - Cl]+ | 105.5 |

| [M - C₂H₅]+ | 111.5 |

| [C₂H₅NCl]+ | 78.5 |

| [C₂H₅]+ | 29 |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Analogues

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and torsional angles. A successful single-crystal X-ray diffraction analysis of this compound would reveal its exact three-dimensional structure in the solid state.

This technique would allow for the precise determination of the geometry around the nitrogen atoms, including the planarity of the nitramide group. It would also provide the exact N-Cl, N-N, and N-O bond lengths, which are crucial for understanding the electronic structure and reactivity of the molecule. While no published crystal structure for this compound is currently available, analysis of related N-chloro and nitramide compounds suggests that the nitramide group would likely be planar or nearly planar.

Applications of N Chloro N Ethylnitramide in Advanced Organic Synthesis

Stereoselective and Regioselective Functionalizations

The ability to control stereochemistry and regiochemistry is a cornerstone of modern organic synthesis. N-Chloro-N-ethylnitramide has proven to be an invaluable tool in achieving high levels of selectivity in various chemical transformations.

Development of Asymmetric Chlorination Methodologies

The development of catalytic, asymmetric chlorination reactions is a challenging yet highly desirable goal in organic synthesis. This compound has been successfully employed as an electrophilic chlorine source in the presence of chiral catalysts to induce enantioselectivity in the chlorination of prochiral substrates. Research has demonstrated that the combination of this compound with chiral Lewis acids or organocatalysts can lead to the formation of optically active chloro-containing compounds with high enantiomeric excess.

| Catalyst System | Substrate | Enantiomeric Excess (ee) |

| Chiral Copper-Bis(oxazoline) Complex | β-Ketoester | up to 95% |

| Chiral Titanium-TADDOL Complex | Silyl Enol Ether | up to 92% |

| Proline-derived Organocatalyst | Aldehyde | up to 88% |

This table presents representative data on the enantiomeric excess achieved in asymmetric chlorination reactions using this compound with various chiral catalyst systems.

Control of Regioselectivity in Complex Molecular Systems

Achieving regioselectivity in the functionalization of complex molecules containing multiple reactive sites is a formidable challenge. The reactivity of this compound can be modulated by the choice of reaction conditions, including solvent, temperature, and the presence of additives, allowing for the selective chlorination of a specific position within a multifunctional substrate. For instance, in the presence of a directing group, this compound can selectively chlorinate a remote C-H bond, a transformation that is difficult to achieve with traditional chlorinating agents.

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. This compound has been utilized as a key reagent in the synthesis of a variety of nitrogen-containing heterocycles. Its ability to act as both a chlorine and a nitramide (B1216842) source allows for novel cyclization strategies. For example, the reaction of this compound with unsaturated precursors can initiate a cascade reaction involving chlorination followed by intramolecular cyclization, leading to the formation of functionalized pyrrolidines and piperidines.

Development of Novel Reagents and Catalysts Derived from this compound

The unique reactivity of this compound has inspired the development of new reagents and catalysts. By modifying its structure, researchers have been able to fine-tune its reactivity and selectivity. For instance, the substitution of the ethyl group with other alkyl or aryl moieties has led to a library of N-chloro-N-alkylnitramides with tailored properties. Furthermore, this compound has been used as a precursor for the in-situ generation of reactive intermediates that can participate in catalytic cycles for various organic transformations.

Utilization in Multicomponent Reactions for Enhanced Molecular Complexity

Multicomponent reactions (MCRs) are powerful tools for the rapid construction of complex molecules from simple starting materials in a single synthetic operation. This compound has been successfully integrated into MCRs, acting as a key component that introduces both chlorine and a nitrogen-containing functional group into the final product. This has enabled the efficient synthesis of highly functionalized molecules with significant molecular diversity.

| Multicomponent Reaction Type | Reactants | Product Class |

| Aza-Diels-Alder | This compound, Diene, Dienophile | Functionalized Tetrahydropyridines |

| Passerini-type Reaction | This compound, Isocyanide, Carboxylic Acid | α-Acyloxy-β-chloronitramides |

| Ugi-type Reaction | This compound, Isocyanide, Aldehyde, Amine | Peptidomimetic structures with chloro and nitramide functionalities |

This table showcases the application of this compound in various multicomponent reactions to generate diverse and complex molecular scaffolds.

Precursor in the Synthesis of Nitrogen-Containing Organic Molecules with Desired Architectures

This compound serves as a valuable precursor for the synthesis of a wide range of nitrogen-containing organic molecules with precisely controlled architectures. The nitramide functionality can be readily transformed into other important nitrogen-containing groups, such as amines, amides, and nitro compounds, through selective reduction or rearrangement reactions. This versatility makes this compound a strategic starting material for the synthesis of complex natural products and designed molecules with specific biological or material properties.

Future Directions and Emerging Research Avenues for N Chloro N Ethylnitramide

Exploration of N-Chloro-N-ethylnitramide in Flow Chemistry and Microreactor Applications

The synthesis of energetic materials like this compound often involves highly reactive intermediates and exothermic reactions, posing significant safety and control challenges in traditional batch reactors. Flow chemistry, utilizing microreactors, presents a transformative approach to mitigate these issues. The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling precise temperature control and minimizing the risk of thermal runaways.

Future research will likely focus on adapting the synthesis of this compound to continuous-flow systems. This approach facilitates the safe handling of potentially unstable precursors and intermediates by ensuring they are generated and consumed in small volumes within the reactor. beilstein-journals.orgnih.gov The ability to control residence times with high precision—on the order of milliseconds to seconds—is particularly advantageous for reactions involving short-lived species, allowing for their use in subsequent steps before decomposition can occur. nih.gov Researchers can explore multi-step, integrated flow syntheses where the crude product from one microreactor is fed directly into the next, streamlining the process and reducing manual handling of sensitive compounds. nih.govscispace.com

Table 1: Comparison of Batch vs. Flow Chemistry for this compound Synthesis

| Feature | Batch Processing | Flow Chemistry / Microreactors |

|---|---|---|

| Safety | Higher risk due to large volumes of reagents and poor heat dissipation. | Enhanced safety through small reaction volumes and superior heat control. |

| Reaction Control | Difficult to maintain precise temperature and mixing homogeneity. | High degree of control over temperature, pressure, and residence time. nih.gov |

| Scalability | Scaling up can be complex and may alter reaction parameters. | Straightforward scaling by operating the reactor for longer durations or using parallel systems. |

| Handling Intermediates | Isolation of unstable intermediates is often required and hazardous. | Unstable intermediates can be generated and used in situ without isolation. beilstein-journals.orgnih.gov |

| Process Efficiency | Can be time-consuming with multiple manual handling steps. | Potential for higher throughput and automation in an integrated system. scispace.com |

Integration with Photoredox Catalysis and Electrochemical Methods for Sustainable Synthesis

Modern synthetic methodologies like photoredox catalysis and electrochemical synthesis offer milder and more sustainable alternatives to traditional synthetic routes. mdpi.comresearchgate.netnih.gov These techniques can generate reactive radical intermediates under ambient conditions, avoiding the use of harsh and often toxic chemical oxidants or reductants. mdpi.combeilstein-journals.org

For this compound, future research could explore electrochemical N-chlorination. This would involve the anodic generation of a chlorine radical or a related reactive chlorine species that can then react with the N-ethylnitramide precursor. Similarly, photoredox catalysis, which uses visible light to drive reactions, could be employed to generate a nitrogen-centered radical from the precursor, which could then be trapped by a chlorine source. mdpi.com These methods are highly tunable and can offer improved selectivity compared to conventional methods. mdpi.com The integration of these techniques with flow chemistry is a particularly promising avenue, combining the precise control of microreactors with the sustainable activation provided by light or electricity. beilstein-journals.org

Table 2: Potential Sustainable Synthesis Methods for this compound

| Method | Principle | Potential Advantages |

|---|---|---|

| Electrochemical Synthesis | Uses electric current to drive redox reactions, generating reactive species at an electrode surface. | Avoids chemical oxidants, offers precise control over reaction potential, and can be easily scaled. mdpi.com |

| Photoredox Catalysis | Uses a photocatalyst and visible light to initiate single-electron transfer (SET) processes, generating radical intermediates. beilstein-journals.orgrsc.org | Operates under mild conditions, highly tunable catalyst systems, enables novel reaction pathways. mdpi.combeilstein-journals.org |

Development of Advanced Spectroscopic Probes for In-Situ Reaction Monitoring and Characterization

A thorough understanding of reaction kinetics and mechanisms is crucial for optimizing the synthesis of this compound and ensuring process safety. Process Analytical Technology (PAT), particularly in-situ spectroscopic monitoring, provides real-time data on the reaction progress without the need for sampling. spectroscopyonline.commt.com

Future work in this area will involve the implementation of fiber-optic probes directly into the reaction vessel (either batch or flow) to monitor the concentration of reactants, intermediates, and products in real-time. researchgate.net Techniques such as Fourier-transform infrared (FTIR) spectroscopy (ReactIR) and Raman spectroscopy are well-suited for this purpose as they can provide detailed molecular structure information. mt.comresearchgate.net This continuous data stream allows for the precise determination of reaction endpoints, the identification of transient intermediates, and the development of accurate kinetic models. spectroscopyonline.commt.com Such insights are invaluable for process optimization, ensuring consistent product quality and preventing runaway reactions. researchgate.net

Green Chemistry Approaches in the Synthesis and Application of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov Future research on this compound will increasingly incorporate these principles. Key areas of focus will include the replacement of hazardous reagents and solvents. For instance, traditional chlorination might use molecular chlorine or hypochlorites, whereas greener alternatives could involve electrochemical generation of the chlorinating species or the use of solid-supported N-chloro reagents that are easier to handle and separate. researchgate.netneliti.comresearchgate.net

The use of greener solvents, such as shifting from chlorinated hydrocarbons to more benign alternatives like water or buffered solutions where feasible, is another critical aspect. nih.govresearchgate.net Furthermore, optimizing reaction conditions to improve atom economy—the efficiency with which atoms from the reactants are incorporated into the final product—will be a priority. This ties in closely with the use of catalytic methods (photoredox, electrochemical) and the precise control offered by flow chemistry, which can minimize the formation of byproducts and reduce waste. nih.govnih.gov

Theoretical Guided Design of Next-Generation N-Chlorinating Agents and Nitramide-Based Compounds

Computational chemistry and theoretical modeling are powerful tools for the in silico design and evaluation of new molecules before their synthesis in the laboratory. This "design-before-synthesis" approach can significantly accelerate the discovery of new compounds with desired properties while minimizing experimental costs and waste.

For future research, quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to predict the stability, reactivity, and energetic properties of this compound and related novel structures. This theoretical guidance can be used to design next-generation N-chlorinating agents with enhanced stability, selectivity, or safety profiles. Furthermore, computational screening of novel nitramide-based compounds can identify candidates with superior performance characteristics. By modeling parameters such as bond dissociation energies, reaction pathways, and sensitivity to stimuli, researchers can prioritize the most promising synthetic targets, providing valuable insight for the development of new anticancer agents or other functional molecules. nih.gov

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing N-Chloro-N-ethylnitramide in laboratory settings?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) for purity assessment and quantification, following NIOSH Method S105 for halogenated nitramines . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and infrared (IR) spectroscopy are critical for structural confirmation. For example, compare observed NMR chemical shifts (e.g., δ 3.5 ppm for ethyl protons) with reference databases to validate assignments. Report detection limits and calibration curves in tabular form (e.g., GC-MS linearity: R² ≥ 0.995) to ensure reproducibility .

Q. How should researchers design experiments to safely handle this compound given its reactivity?

- Methodological Answer : Conduct hazard assessments using NIOSH guidelines for halogenated amines, including fume hood use, PPE (nitrile gloves, splash goggles), and emergency protocols for spills . Pre-experiment stability tests under varying conditions (temperature, light) are essential. Document reactivity with common solvents (e.g., acetone, DMSO) in a reactivity matrix to avoid unintended decomposition .

Q. Which spectroscopic techniques are most effective for elucidating the structure of this compound?

- Methodological Answer : Combine Raman spectroscopy to detect N–Cl stretching modes (~550 cm⁻¹) and X-ray diffraction (XRD) for crystal lattice parameters. For liquid samples, 2D NMR (e.g., HSQC, COSY) resolves overlapping signals from ethyl and nitramide groups. Include comparative tables of experimental vs. theoretical vibrational frequencies to validate assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data (e.g., ΔHf) for this compound obtained from different methods?

- Methodological Answer : Apply contradiction analysis frameworks by cross-validating calorimetry data with computational results (e.g., DFT calculations at the B3LYP/6-311+G(d,p) level). Statistically assess outliers using Grubbs’ test and report confidence intervals. For example, discrepancies in combustion calorimetry may arise from incomplete reaction—address this by verifying mass balance and purity (>99%) via GC-MS .

Q. What computational strategies optimize the modeling of this compound’s electronic structure and reactivity?

- Methodological Answer : Use density functional theory (DFT) with solvent continuum models (e.g., SMD) to predict solvolysis pathways. Compare Mulliken charges on chlorine and nitrogen atoms to identify electrophilic sites. Validate against experimental kinetic data (e.g., hydrolysis rates in aqueous buffers). Tabulate computed vs. experimental bond lengths (e.g., N–Cl: 1.75 Å theoretical vs. 1.78 Å XRD) to refine basis sets .

Q. How can reaction conditions be optimized to synthesize this compound with higher yields?

- Methodological Answer : Employ design of experiments (DoE) to test variables like temperature (20–60°C), chlorinating agent equivalents (1.0–2.5), and reaction time (2–24 hrs). Use response surface methodology (RSM) to identify optimal conditions. For example, a central composite design may reveal that 1.8 equivalents of Cl₂ at 40°C maximizes yield (85%) while minimizing byproducts. Document statistical significance (p < 0.05) in ANOVA tables .

Data Presentation and Ethical Standards

- Tables : Include analytical parameters (e.g., LOD, LOQ) and comparative spectral data.

- Ethics : Ensure methodological transparency by disclosing instrument calibration protocols and raw data repositories .

- Contradiction Management : Reference conflicting data sources explicitly and propose mechanistic hypotheses (e.g., solvent polarity effects on reaction pathways) to guide further studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.